Chlorine Substitution vs Non-Chlorinated Analogs
The target compound bears a chlorine atom at the 2-position of the benzoic acid ring, which distinguishes it from non-chlorinated methylsulfonyl biphenyl carboxylic acid analogs such as 4′-(methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid (CAS 16734-98-8) [1]. This substitution results in a measurable molecular weight difference of 34.44 g/mol (310.75 vs 276.31 g/mol) and introduces distinct electronic and steric features that affect reactivity in cross-coupling and condensation reactions .
| Evidence Dimension | Molecular weight and chlorine substitution |
|---|---|
| Target Compound Data | Molecular weight 310.75 g/mol; contains chlorine atom |
| Comparator Or Baseline | 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid (MW 276.31 g/mol; no chlorine) |
| Quantified Difference | ΔMW = +34.44 g/mol; presence vs absence of ortho-chloro substituent |
| Conditions | Calculated molecular weight comparison; structural analysis |
Why This Matters
The presence of the chlorine atom provides a synthetic handle for further derivatization and alters physicochemical properties including solubility and lipophilicity, which directly impacts compound selection for specific reaction sequences and medicinal chemistry optimization.
- [1] CAS Common Chemistry. 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid. CAS Registry Number 16734-98-8. View Source
